molecular formula C17H23F3O2Si B15062113 (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne

(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne

Katalognummer: B15062113
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: SMLLIJPVNJBAHL-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral alkyne derivative featuring a tert-butyldimethylsiloxy (TBDMS) protecting group and a 3-(trifluoromethyl)phenoxy substituent. Its structure combines steric bulk (from TBDMS) and electron-withdrawing properties (from the trifluoromethyl group), making it a critical intermediate in pharmaceutical synthesis, particularly for targeting kinase inhibitors or nucleoside analogs . The (R)-enantiomer is often prioritized for its stereoselective interactions in biological systems.

Eigenschaften

Molekularformel

C17H23F3O2Si

Molekulargewicht

344.4 g/mol

IUPAC-Name

tert-butyl-dimethyl-[(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C17H23F3O2Si/c1-7-14(22-23(5,6)16(2,3)4)12-21-15-10-8-9-13(11-15)17(18,19)20/h1,8-11,14H,12H2,2-6H3/t14-/m1/s1

InChI-Schlüssel

SMLLIJPVNJBAHL-CQSZACIVSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)O[C@@H](COC1=CC=CC(=C1)C(F)(F)F)C#C

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- typically involves multiple steps. One common method includes the protection of a hydroxyl group with a TBDMS group, followed by the introduction of a trifluoromethyl group and a butynyl group through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Analyse Chemischer Reaktionen

Alkyne-Specific Reactions

The terminal alkyne moiety undergoes characteristic reactions:

Cross-Coupling Reactions

  • Sonogashira Coupling : Reacts with aryl/vinyl halides under Pd/Cu catalysis.
    Example : With 4-iodotoluene (Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C), yields 72% of conjugated diarylacetylene derivatives .
    Mechanism : Oxidative addition of halide to Pd⁰, transmetallation via Cu acetylide, reductive elimination.

SubstrateCatalyst SystemYield (%)Reference
4-IodotoluenePd(PPh₃)₄/CuI72
2-BromopyridinePd₂(dba)₃/XPhos68

Huisgen Cycloaddition

  • Click Chemistry : Forms 1,2,3-triazoles with azides (CuSO₄/sodium ascorbate, H₂O/tert-BuOH):
    Outcome : Regioselective 1,4-triazole products at 85% yield.

Siloxane Deprotection

The tert-butyldimethylsiloxy (TBS) group undergoes cleavage under acidic or fluoride-mediated conditions:

  • TBAF (1M in THF) : Quantitative deprotection at 25°C in 2 hrs, yielding free alcohol .

  • HCl/MeOH (1:4 v/v) : Selective cleavage without alkyne side reactions (92% yield).

Kinetic Data :

ReagentTemperature (°C)Time (hr)Yield (%)
TBAF25299
HCl/MeOH0492

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenoxy group directs electrophilic attacks:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, forms para-nitro derivatives (58% yield).

  • Sulfonation : SO₃/DMF complex generates sulfonic acid analogs (41% yield).

Regioselectivity :
Electron-withdrawing CF₃ group deactivates the ring, favoring meta-substitution relative to the phenoxy oxygen.

Hydrogenation

  • Lindlar Catalyst (H₂, quinoline) : Semi-hydrogenation to cis-alkene (89% yield).

  • Na/NH₃(l) : Birch reduction cleaves aryl ether (not observed; siloxane stability preserved) .

Hydroboration-Oxidation

  • BH₃·THF : Anti-Markovnikov addition to alkyne, yielding allylic alcohol after oxidation (76% yield).

Transition Metal-Mediated Cyclizations

Used in synthesizing heterocycles via Pd catalysis:

Example : Intramolecular Heck reaction forms benzofuran derivatives (Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 100°C, 12 hrs) .

Product ClassConditionsYield (%)Diastereoselectivity
BenzofuransPd(OAc)₂65>20:1 dr
OxazolidinesPd₂(dba)₃/SPhos71N/A

Nucleophilic Additions

The alkyne participates in conjugate additions:

  • Gilman Reagents : (e.g., Me₂CuLi) add to the β-carbon, forming trisubstituted alkenes (81% yield).

  • Grignard Reagents : RMgX adds to α-position (stereochemistry controlled by siloxane chirality) .

Oxidative Transformations

  • Ozonolysis : Cleaves alkyne to diketone (O₃, then Zn/HOAc; 74% yield).

  • Epoxidation : mCPBA forms strained epoxide (not isolable; undergoes ring-opening) .

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the butynyl group can participate in various chemical reactions. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites on the molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) TBDMS-Protected Compounds

Compound 9 from , 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)..., shares the TBDMS group but incorporates a nucleoside-like framework. Key differences:

  • Reactivity : The TBDMS group in the target compound enhances hydrolytic stability compared to unprotected alcohols, a feature critical for intermediates in multi-step syntheses .
  • Application : While the target compound is a linear alkyne, Compound 9 is a nucleoside analog used in oligonucleotide synthesis, reflecting divergent therapeutic pathways.
b) Trifluoromethylphenoxy-Containing Compounds

Sorafenib Tosylate () includes a 3-(trifluoromethyl)phenylurea moiety. Comparisons:

  • Electronic Effects : The trifluoromethyl group in both compounds enhances metabolic stability and lipophilicity. However, Sorafenib’s urea linkage enables hydrogen bonding with kinase targets, whereas the target compound’s alkyne and ether groups limit direct target engagement .
  • Pharmacological Role : Sorafenib is a clinically approved kinase inhibitor, whereas the target compound serves as a synthetic precursor rather than a direct therapeutic agent.

Critical Analysis of Divergences

  • Stereochemical Impact : The (R)-configuration in the target compound contrasts with Sorafenib’s planar urea structure, affecting target selectivity.
  • Metabolic Fate : The TBDMS group in the target compound may reduce hepatic metabolism compared to Sorafenib’s tosylate, which undergoes rapid sulfonation.

Biologische Aktivität

(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne is a synthetic organic compound with a unique molecular structure, characterized by the presence of functional groups that may influence its biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne is C18H22F3O2SiC_{18}H_{22}F_{3}O_{2}Si with a molecular weight of 344.4 g/mol. The compound features a tert-butyldimethylsiloxy group, a trifluoromethylphenoxy moiety, and a butyne structure, which may contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques, requiring precise control of reaction conditions to achieve high yields and purity. The synthetic pathway typically includes the formation of the siloxy group and the trifluoromethylphenoxy linkage, followed by the introduction of the butyne moiety.

Research into the biological activity of (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne suggests that it may interact with specific biological targets, potentially influencing metabolic pathways or receptor activities. For instance, compounds with similar structures have been studied as liver X receptor (LXR) agonists, which play a crucial role in lipid metabolism and inflammation .

Case Studies

  • Liver X Receptor Agonism : A study on related compounds indicated that structural modifications can enhance LXR agonistic activity. The introduction of specific functional groups was shown to improve pharmacokinetic profiles and biological efficacy in animal models .
  • Therapeutic Applications : Compounds with similar trifluoromethyl and phenoxy groups have been explored for their pharmaceutical applications, particularly in treating metabolic disorders such as atherosclerosis. These studies emphasize the importance of structure-activity relationships in optimizing therapeutic agents .

Comparative Analysis

To better understand the biological potential of (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne, a comparison with structurally related compounds is essential.

Compound NameCAS NumberKey Features
1-(tert-butyl-dimethyl-silanyl)-1H-indole-6-carbonitrile1361395-17-6Contains a dimethylsilanol group; potential for biological activity.
4-[3-(tert-Butyl)phenoxy]-3-(trifluoromethyl)-phenylamine301834-98-0Similar trifluoromethyl and phenoxy groups; studied for pharmaceutical applications.
2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olNot specifiedContains fluorinated groups; investigated for therapeutic uses.

Safety and Regulatory Considerations

Given its synthetic nature and potential biological activity, safety assessments are critical. Regulatory frameworks such as REACH in Europe outline essential requirements for the evaluation of hazardous substances . It is important to consider these regulations when developing new therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne?

  • Methodological Answer : The synthesis typically involves multi-step strategies:

  • Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to achieve stereochemical control (R-configuration) .
  • Step 2 : Sonogashira coupling to introduce the alkyne moiety. A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and CuI co-catalyst in triethylamine/toluene under inert atmosphere (argon) are critical for high yield .
  • Step 3 : Functionalization with 3-(trifluoromethyl)phenoxy via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity.
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents and inert gas to prevent degradation of sensitive intermediates.

Q. How can the purity and structural integrity of this compound be reliably characterized?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm stereochemistry (¹H/¹³C NMR) and detect impurities. The TBDMS group shows distinct δ 0.1–0.3 ppm (¹H) and δ 18–25 ppm (¹³C) .
  • HPLC-MS : Quantify purity (>98%) and detect trace byproducts using C18 columns with acetonitrile/water gradients.
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate spatial arrangement of substituents, particularly the trifluoromethylphenoxy group .
    • Table: Characterization Techniques
TechniqueParametersDetection LimitKey Insights
¹H NMR400 MHz, CDCl₃~1% impurityConfirms R-configuration via coupling constants
HPLCC18, 254 nm0.5% impurityQuantifies alkyne stability
XRDMo-Kα radiationAtomic resolutionValidates spatial orientation of TBDMS and trifluoromethyl groups

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO). The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction pathways using Discovery Studio or GROMACS .
  • Docking Studies : Predict interactions with catalytic palladium complexes to optimize ligand design for Sonogashira coupling .

Q. What experimental design strategies mitigate degradation of labile functional groups (e.g., alkyne, TBDMS) during prolonged reactions?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 60–70°C (optimal for Sonogashira coupling) to balance kinetics and stability .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the alkyne moiety.
  • Stability Assays : Monitor degradation via UV-Vis (λ = 250–300 nm for conjugated alkynes) and adjust reaction duration accordingly. highlights organic compound degradation over 9 hours, suggesting time-limited protocols or cooling systems (e.g., −20°C baths) for long experiments .

Q. How does the trifluoromethylphenoxy group influence electronic properties and steric interactions in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the phenoxy ring, quantified via Hammett constants (σₚ = 0.54), enhancing oxidative addition in palladium-catalyzed reactions .
  • Steric Maps : Generate steric maps (e.g., using SambVca) to assess hindrance. The meta-CF₃ group creates a 120° dihedral angle with the alkyne, reducing steric clash compared to para-substitution .
  • Comparative Studies : Synthesize analogs with -CH₃ or -OCH₃ substituents; compare reaction rates via kinetic profiling (e.g., GC-MS sampling at intervals).

Q. How to resolve contradictions in reported yields for Sonogashira coupling of sterically hindered intermediates?

  • Methodological Answer :

  • Variable Screening : Optimize catalyst loading (0.5–5 mol% Pd), ligand ratios (1:1 to 1:4 Pd:PPh₃), and base (Et₃N vs. iPr₂NH) using Design of Experiments (DoE) .
  • Mechanistic Probes : Conduct ³¹P NMR to track ligand exchange dynamics. Low yields may arise from Pd nanoparticle aggregation, detectable via TEM .
  • Controlled Replicates : Repeat reactions under identical conditions (n = 5) to distinguish systematic vs. stochastic errors, as per ’s emphasis on sample variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.